6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

JAK inhibition kinase selectivity inflammatory disease

6-Methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine (CAS 2548997-55-1; molecular weight 271.32 g/mol) is a heterocyclic small molecule belonging to the azetidinyl pyrimidine class. Structurally, it features a pyrimidine core substituted at the 6-position with a methoxy group, an N-methylated amine at the 4-position, and an azetidine ring bearing a pyridin-2-yl substituent.

Molecular Formula C14H17N5O
Molecular Weight 271.32 g/mol
CAS No. 2548997-55-1
Cat. No. B6437864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine
CAS2548997-55-1
Molecular FormulaC14H17N5O
Molecular Weight271.32 g/mol
Structural Identifiers
SMILESCN(C1CN(C1)C2=CC=CC=N2)C3=CC(=NC=N3)OC
InChIInChI=1S/C14H17N5O/c1-18(13-7-14(20-2)17-10-16-13)11-8-19(9-11)12-5-3-4-6-15-12/h3-7,10-11H,8-9H2,1-2H3
InChIKeyULZVFWKFVKPUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine (CAS 2548997-55-1) – Structural Identity and Procurement-Grade Definition


6-Methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine (CAS 2548997-55-1; molecular weight 271.32 g/mol) is a heterocyclic small molecule belonging to the azetidinyl pyrimidine class [1]. Structurally, it features a pyrimidine core substituted at the 6-position with a methoxy group, an N-methylated amine at the 4-position, and an azetidine ring bearing a pyridin-2-yl substituent. The molecule is part of a broader series of azetidinyl pyrimidines claimed to modulate the function of kinases, including Janus kinase (JAK) proteins, and has been described in patent families targeting inflammatory, autoimmune, and proliferative diseases [1].

Why In-Class Azetidinyl Pyrimidines Cannot Be Interchanged with 6-Methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine


Within the azetidinyl pyrimidine series, even minor structural variations produce substantial shifts in kinase selectivity, potency, and drug-like properties. The specific combination of a 6-methoxy substituent on the pyrimidine ring, an N-methylated amine linker, and the pyridin-2-yl azetidine moiety is not replicated in generic analogs, and the patent literature emphasizes that substitution patterns at these positions directly dictate the inhibition profile against JAK family members (JAK1, JAK2, JAK3, TYK2) as well as related kinases such as ROCK1/2 [1]. Consequently, substituting with a close structural analog (e.g., compounds lacking the 6-methoxy group or bearing alternative heteroaryl groups at the azetidine nitrogen) is expected to alter target engagement and cellular activity, making generic interchange scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 6-Methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine


Target Class Selectivity – JAK Family Inhibition by Azetidinyl Pyrimidines

The azetidinyl pyrimidine scaffold, to which 6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine belongs, is described as a JAK inhibitor class. In the patent disclosure, representative compounds exhibit differential inhibition across JAK1, JAK2, JAK3, and TYK2, with structure-activity relationships indicating that substituent choice at the pyrimidine 6-position and the azetidine nitrogen modulates isoform selectivity [1]. However, no quantitative IC50 or Ki data specific to the titled compound are publicly available. The absence of head-to-head quantitative data against specific comparator compounds limits the ability to assign precise numeric differentiation.

JAK inhibition kinase selectivity inflammatory disease

Physicochemical Property Differentiation – Molecular Weight and Lipophilicity

The titled compound has a molecular weight of 271.32 g/mol . This is at the lower end of the azetidinyl pyrimidine series, which often exceeds 350 g/mol when larger substituents are employed. Lower molecular weight may correlate with improved permeability and solubility relative to heavier analogs, although no direct comparative data (e.g., LogD, solubility, permeability) against a named comparator are available for this specific compound.

drug-likeness physicochemical properties lead optimization

Structural Novelty – Azetidine Ring as a Conformational Constraint

The azetidine ring imparts conformational rigidity and distinct stereoelectronic properties compared to larger saturated heterocycles (pyrrolidine, piperidine) commonly used in kinase inhibitors [1]. In the context of JAK inhibitor design, replacing a flexible linker or larger ring with an azetidine can alter target residence time and selectivity. However, direct comparative data (e.g., binding kinetics, residence time) for this compound versus a non-azetidine analog are not publicly available.

conformational rigidity binding kinetics selectivity engineering

Recommended Research Scenarios for 6-Methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine


JAK Family Kinase Screening Library Member

Include this compound in a panel of azetidinyl pyrimidines for in vitro kinase profiling against JAK1, JAK2, JAK3, and TYK2 to establish structure-selectivity relationships. The 6-methoxy and N-pyridin-2-yl substitutions are expected to confer a selectivity fingerprint distinct from unsubstituted or alternative-heteroaryl analogs [1].

Inflammatory Disease Lead Optimization Starting Point

Use the titled compound as a core scaffold for medicinal chemistry optimization targeting inflammatory diseases such as non-infectious uveitis, rheumatoid arthritis, or atopic dermatitis, as claimed in the azetidinyl pyrimidine patent family [1].

Physicochemical Property Benchmarking in Lead-Like Space

Employ the compound in lead-like property assessments due to its favorable molecular weight (271.32 g/mol) relative to larger members of the azetidinyl pyrimidine series, enabling direct measurement of solubility, permeability, and metabolic stability in comparison to higher-molecular-weight analogs .

Conformational Rigidity Studies in Kinase Inhibitor Design

Utilize the compound to investigate the impact of the azetidine ring on target binding kinetics and selectivity relative to compounds containing larger-ring linkers, supporting rational design of next-generation kinase inhibitors with improved selectivity [2].

Quote Request

Request a Quote for 6-methoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.